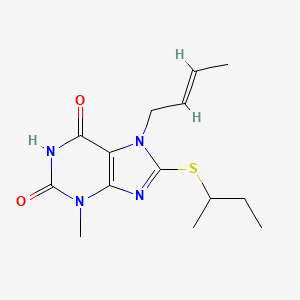
(E)-7-(but-2-en-1-yl)-8-(sec-butylthio)-3-methyl-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-7-(but-2-en-1-yl)-8-(sec-butylthio)-3-methyl-1H-purine-2,6(3H,7H)-dione, commonly referred to as MRS2179, is a selective antagonist of the P2Y1 receptor. This receptor is a member of the purinergic receptor family, which responds to extracellular nucleotides such as ATP.
Scientific Research Applications
Synthesis and Chemical Properties
Research in the field of organic chemistry has focused on synthesizing purine derivatives due to their diverse biological activities and potential applications in pharmaceuticals and materials science. For instance, the synthesis of olefinic isomers containing 1,4-dicarbonyl groups through carbon-carbon double-bond-forming reactions demonstrates the versatility of purine compounds in chemical synthesis (Cui Yan-fang, 2007). Similarly, derivatives have been prepared from aryl methyl ketones showcasing the adaptability of purine frameworks in creating compounds with potential for further functionalization (Guodong Yin et al., 2008).
Molecular Interactions and Structural Studies
The structural analysis and interaction patterns of methylxanthines, a class related to purines, have been extensively studied. Research on the topology of interactions in pharmaceutically relevant polymorphs of caffeine, theobromine, and theophylline has shed light on the potential of purine compounds in designing drugs with specific binding affinities and pharmacological effects (J. Latosinska et al., 2014). These studies highlight the importance of understanding molecular interactions for the development of therapeutic agents.
Potential Applications in Material Science
Purine derivatives have also found applications beyond the pharmaceutical industry, including material science and organic electronics. For example, research on the work function control of interfacial buffer layers in organic photovoltaics demonstrates the utility of purine-based compounds in enhancing the efficiency and stability of organic photovoltaic devices (Brian J. Worfolk et al., 2012). This research opens avenues for the application of purine derivatives in the development of new materials for energy conversion.
properties
IUPAC Name |
8-butan-2-ylsulfanyl-7-[(E)-but-2-enyl]-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O2S/c1-5-7-8-18-10-11(15-14(18)21-9(3)6-2)17(4)13(20)16-12(10)19/h5,7,9H,6,8H2,1-4H3,(H,16,19,20)/b7-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AELMSCHSHQMFKP-FNORWQNLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)SC1=NC2=C(N1CC=CC)C(=O)NC(=O)N2C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)SC1=NC2=C(N1C/C=C/C)C(=O)NC(=O)N2C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.40 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

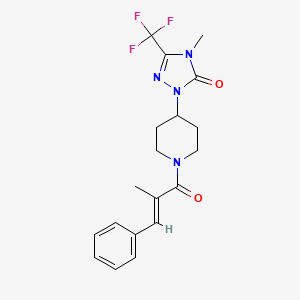
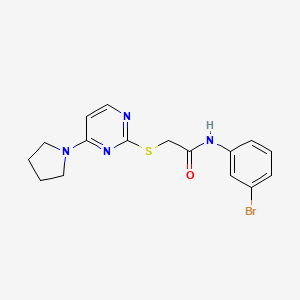
![NCGC00385193-01_C47H74O17_Olean-12-en-28-oic acid, 3-[[O-6-deoxy-alpha-L-mannopyranosyl-(1->3)-O-[beta-D-xylopyranosyl-(1->2)]-beta-D-glucopyranuronosyl]oxy]-, (3beta,5xi,9xi,18xi)-](/img/structure/B2358043.png)
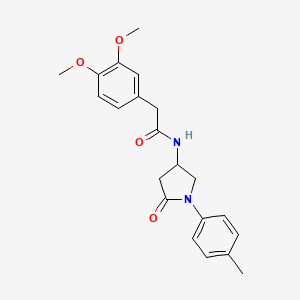
![2-chloro-N-(furan-2-ylmethyl)-N-[(phenylcarbamoyl)methyl]acetamide](/img/structure/B2358046.png)

![6-mercapto-1-(4-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2358050.png)
![2-Chloro-N-[1-[2-(dimethylamino)-5-fluorophenyl]ethyl]acetamide](/img/structure/B2358051.png)
![N-benzyl-N-methyl-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2358055.png)
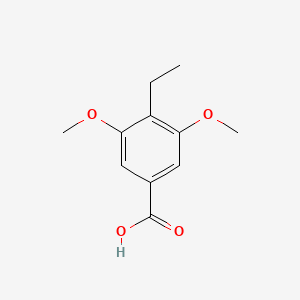
![Methyl 2-[6-chloro-4-methyl-7-(2-methylprop-2-enoxy)-2-oxochromen-3-yl]acetate](/img/structure/B2358058.png)
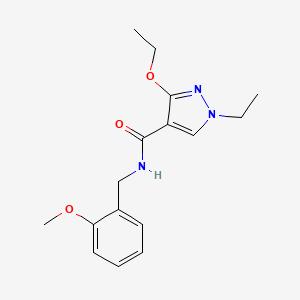

![ethyl 1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate](/img/structure/B2358062.png)